molecular formula C12H12ClNO2 B2445022 N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2411253-35-3

N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide

Cat. No. B2445022
CAS RN: 2411253-35-3
M. Wt: 237.68
InChI Key: SIAWOGJRBLGOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide, commonly known as CPCCOEt, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPCCOEt is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that regulates synaptic transmission in the central nervous system.

Mechanism of Action

The metabotropic glutamate receptor subtype 1 (N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide) is a G protein-coupled receptor that is widely distributed in the central nervous system. It regulates synaptic transmission by modulating the release of neurotransmitters such as glutamate and GABA. CPCCOEt acts as a selective antagonist of N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide, which inhibits the downstream signaling pathways and reduces the excitatory neurotransmission. This mechanism of action makes CPCCOEt a potential therapeutic agent for the treatment of neurological disorders characterized by excessive glutamatergic activity.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal models, CPCCOEt has been shown to reduce the severity of epileptic seizures, improve motor function in Parkinson's disease, and attenuate the behavioral and cognitive deficits in schizophrenia. CPCCOEt has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CPCCOEt has several advantages as a research tool, including its high selectivity and potency as an N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide antagonist, its well-established synthesis method, and its availability from commercial sources. However, CPCCOEt also has some limitations, including its poor solubility in aqueous solutions, which may require the use of organic solvents or surfactants. CPCCOEt also has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.

Future Directions

Several future directions for the research on CPCCOEt can be identified. Firstly, the development of more potent and selective N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide antagonists based on the structure of CPCCOEt can be explored. Secondly, the investigation of the mechanism of action of CPCCOEt in different neurological disorders can provide insights into the pathophysiology of these diseases. Thirdly, the evaluation of the safety and efficacy of CPCCOEt in clinical trials can determine its potential as a therapeutic agent for neurological disorders. Finally, the exploration of the use of CPCCOEt as a research tool in the study of the glutamatergic neurotransmission can provide new avenues for the development of novel therapies for neurological disorders.
Conclusion:
In conclusion, CPCCOEt is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPCCOEt have been discussed in this paper. The research on CPCCOEt can provide new insights into the pathophysiology of neurological disorders and contribute to the development of novel therapies for these diseases.

Synthesis Methods

CPCCOEt can be synthesized through a multi-step process involving the reaction of 4-chlorophenylacetonitrile with cyclopropylmagnesium bromide, followed by the formation of oxirane ring and subsequent carboxamide formation. The final product is obtained after purification using column chromatography. The synthesis method of CPCCOEt has been well established in the literature, and several modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. As an N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide antagonist, CPCCOEt can modulate the glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders. CPCCOEt has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[1-(4-chlorophenyl)cyclopropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-9-3-1-8(2-4-9)12(5-6-12)14-11(15)10-7-16-10/h1-4,10H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAWOGJRBLGOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.